![molecular formula C16H23N3O5 B2520309 4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899964-65-9](/img/structure/B2520309.png)
4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid
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Description
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Compounds featuring structures akin to 4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid have been explored for their antimicrobial, anti-proliferative, and potentially antipsychotic properties. For instance, derivatives of piperazine, combined with other functional groups, have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, underscoring their potential in developing novel therapeutics (L. H. Al-Wahaibi et al., 2021; H. Bektaş et al., 2007). Furthermore, certain piperazine derivatives have been investigated for their central nervous system (CNS) activities, including anticonvulsant and antinociceptive effects, indicating the versatility of this scaffold in medicinal chemistry (K. Kamiński et al., 2016).
Polymer Science and Material Engineering
Research into polymers containing piperazine units or related structures reveals applications in designing materials with specific properties. For example, polyamides containing uracil, adenine, theophylline, and thymine as side groups have been synthesized, demonstrating solubility in water and potential for biocompatible materials (M. Hattori & M. Kinoshita, 1979; M. Hattori & M. Kinoshita, 1979). These findings open avenues for the development of new polymeric materials with potential applications in biotechnology and pharmaceutical delivery systems.
properties
IUPAC Name |
4-(2,5-dimethoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-23-11-3-4-14(24-2)12(9-11)18-15(20)10-13(16(21)22)19-7-5-17-6-8-19/h3-4,9,13,17H,5-8,10H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKSHHXCXWRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC(C(=O)O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dimethoxyphenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid |
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